Amoxycilloic Acid Sodium Salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H20N3NaO6S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
sodium;(2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C16H21N3O6S.Na/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25);/q;+1/p-1/t9-,10+,11+,13-;/m1./s1 |
InChI Key |
OWFQIGGKWCUTRP-ODFUGKNXSA-M |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Significance As a Principal Transformation Product of Amoxicillin
Amoxycilloic acid is formed through the hydrolysis of the β-lactam ring of amoxicillin (B794). nih.govresearchgate.net This chemical reaction, the cleavage of the amide bond in the four-membered β-lactam ring, is the primary degradation pathway for amoxicillin. researchgate.netresearchgate.netnoaa.gov The opening of this strained ring structure results in the formation of amoxycilloic acid, a molecule that no longer possesses the antibacterial properties of the parent compound. researchgate.net This transformation is a key factor in the deactivation of amoxicillin.
The rate of this hydrolysis is significantly influenced by pH. researchgate.netnih.gov In acidic conditions, particularly below pH 2, the hydrolysis of the β-lactam ring is accelerated, leading to the formation of amoxycilloic acid. researchgate.net This pH-dependent degradation is a critical consideration in both pharmaceutical formulations and the environmental fate of amoxicillin. researchgate.netnih.gov
Role in the Environmental Chemistry and Fate of Antibiotics
The extensive use of amoxicillin (B794) in human and veterinary medicine leads to its release into the environment through various pathways, including wastewater. nih.govrepec.org Once in the environment, amoxicillin is subject to degradation, with hydrolysis to amoxycilloic acid being a major route. researchgate.netnoaa.govnih.gov Consequently, amoxycilloic acid is frequently detected as a contaminant in environmental samples such as municipal wastewater. researchgate.netnih.gov
The presence of amoxycilloic acid in the environment is an indicator of amoxicillin pollution. researchgate.netrepec.org Research has shown that amoxycilloic acid itself can be unstable and undergo further transformations into a variety of other products. nih.gov The study of amoxycilloic acid's environmental persistence, transport, and potential ecological effects is an active area of research. The rate of amoxicillin hydrolysis can be influenced by the water matrix, with the presence of certain metal ions like copper and zinc potentially catalyzing the degradation process. nih.gov
Relevance in Understanding Mechanisms of Beta Lactam Inactivation
The antibacterial action of β-lactam antibiotics like amoxicillin (B794) is dependent on the integrity of the β-lactam ring. This ring mimics the D-alanine-D-alanine moiety of peptidoglycan, a key component of the bacterial cell wall, allowing the antibiotic to bind to and inhibit penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. frontiersin.orgnih.gov
The hydrolysis of the β-lactam ring to form amoxycilloic acid destroys this structural mimicry, rendering the molecule inactive. researchgate.net Therefore, the formation of amoxycilloic acid is the chemical basis for the inactivation of amoxicillin. This process can be initiated by bacterial resistance mechanisms, such as the production of β-lactamase enzymes, which specifically catalyze the hydrolysis of the β-lactam ring. nih.govgmch.gov.in Studying the formation of amoxycilloic acid helps researchers understand these resistance mechanisms and develop strategies to overcome them, such as the use of β-lactamase inhibitors. nih.govnih.gov
Overview of Research Trajectories for Amoxycilloic Acid Sodium Salt
Abiotic Hydrolytic Degradation of Amoxicillin Leading to Amoxycilloic Acid Formation
The abiotic degradation of amoxicillin is a significant pathway for the formation of amoxycilloic acid. This process is primarily driven by hydrolysis, where water acts as a nucleophile, attacking the highly strained β-lactam ring. nih.govresearchgate.net This reaction is influenced by several environmental factors, including pH, temperature, and the ionic strength of the solution. mathewsopenaccess.comresearchgate.net
Kinetic Studies of Beta-Lactam Ring Cleavage
Kinetic studies have shown that the degradation of amoxicillin, which leads to the formation of amoxycilloic acid, follows pseudo-first-order kinetics at low concentrations. dovepress.com The cleavage of the β-lactam ring is the rate-determining step in this degradation process. The rate of this reaction is dependent on the specific conditions of the aqueous environment. For instance, one study determined that at 40°C and a pH of 6.53, amoxicillin at a concentration of 1 mg/mL has a shelf-life of 4.85 hours. nih.gov Another study observed that the degradation rate of amoxicillin in solution is faster than previously thought, with a 5% increase in degradation products within the first day of storage at 23°C. scirp.org The inactivation kinetics of β-lactam antibiotics can be determined by measuring the reduction in absorbance due to the rupture of the β-lactam ring. nih.gov
Influence of pH on Hydrolysis Mechanisms and Product Distribution
The pH of the aqueous solution is a critical factor influencing both the rate of amoxicillin hydrolysis and the distribution of its degradation products. researchgate.netnih.gov Amoxicillin is most stable in the pH range of 5 to 7. researchgate.netdovepress.com
Acidic Conditions (pH < 2): In highly acidic environments, the hydrolysis of the β-lactam ring is accelerated, leading to the formation of amoxycilloic acid. researchgate.net This process involves the opening of the strained four-membered beta-lactam ring to yield amoxicillin penicilloic acid. nih.gov
Neutral Conditions (pH ≈ 7): At neutral pH, amoxicillin is relatively more stable. However, over time, it can still degrade to form amoxycilloic acid (referred to as AMX penicilloic acid), as well as other transformation products like AMX 2',5'-diketopiperazine and AMX penilloic acid. researchgate.netnih.gov
Alkaline Conditions (pH > 8): In alkaline solutions, the degradation of amoxicillin is also accelerated. researchgate.netmdpi.com The deprotonated carboxylic acid form, which is predominant above pH 7, influences the reaction rates. dovepress.com
The following table summarizes the effect of pH on the degradation of amoxicillin:
| pH Condition | Relative Stability of Amoxicillin | Primary Degradation Product |
|---|
Effects of Temperature and Ionic Strength on Formation Rates
Temperature and ionic strength also play significant roles in the rate of amoxycilloic acid formation.
Temperature: An increase in temperature generally leads to a higher degradation rate of amoxicillin. mathewsopenaccess.commdpi.com This relationship is described by the Arrhenius equation, which allows for the calculation of activation energies for the degradation process at different pH values. dovepress.comnih.gov For example, one study found that the exothermic peak associated with amoxicillin degradation shifts to lower temperatures as the pH decreases. mathewsopenaccess.com Another study showed that at a concentration of 1 mg/mL, the lowest activation energy for amoxicillin degradation occurred at pH 7.0. nih.gov
Ionic Strength: The effect of ionic strength on amoxicillin degradation is also notable. An increase in the ionic strength of the solution can lead to a decrease in the thermal stability of amoxicillin. mathewsopenaccess.commathewsopenaccess.com For instance, as the ionic strength of a sodium phosphate (B84403) buffer increased from 20 mM to 400 mM, the setpoint temperature of the exothermic peak for amoxicillin degradation decreased from 125°C to 95°C. mathewsopenaccess.commathewsopenaccess.com However, some studies have found that ionic strength did not have a statistically significant effect on the degradation rates for all compounds studied. researchgate.net
Identification of Intermediate Species in Abiotic Pathways
The abiotic degradation of amoxicillin is a complex process that can lead to several intermediate and final transformation products. Besides amoxycilloic acid (also known as amoxicillin penicilloic acid), other identified species include:
Amoxicillin penilloic acid: Formed through the decarboxylation of amoxycilloic acid. nih.govnih.gov
Amoxicillin 2',5'-diketopiperazine: Results from an intramolecular cyclization reaction. nih.govresearchgate.netnih.gov
3-(4-hydroxyphenyl)pyrazinol: Another transformation product found under neutral pH conditions. researchgate.netnih.gov
Amoxicillin-S-oxide: An oxidation product. researchgate.netnih.gov
These intermediates can themselves undergo further transformations, leading to a complex mixture of degradation products in the environment. researchgate.netnih.gov
Enzymatic Formation Pathways of this compound
The enzymatic hydrolysis of amoxicillin is a crucial pathway for the formation of amoxycilloic acid, primarily mediated by a class of enzymes known as β-lactamases. frontiersin.orgwikipedia.org
Role of Beta-Lactamases in Amoxicillin Hydrolysis
β-lactamases are enzymes produced by various bacteria that confer resistance to β-lactam antibiotics, including amoxicillin. wikipedia.orgwikipedia.orgresearchgate.net They catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic ineffective. frontiersin.orgwikipedia.org This hydrolytic action directly produces amoxycilloic acid. researchgate.netresearchgate.net
The mechanism of action involves the acylation of a serine residue in the active site of the β-lactamase enzyme by the β-lactam ring of amoxicillin. mdpi.comnih.gov This forms a transient acyl-enzyme intermediate, which is then rapidly hydrolyzed, releasing the inactivated amoxycilloic acid and regenerating the active enzyme. taylorandfrancis.com The production of β-lactamases is a major mechanism of bacterial resistance to amoxicillin. nih.govwikipedia.org
Characterization of Enzymatic Specificity and Catalytic Mechanisms
The primary enzymatic route for the formation of amoxycilloic acid from amoxicillin is through the action of β-lactamase enzymes. microbiologyresearch.org These enzymes are produced by various bacteria as a resistance mechanism and exhibit high specificity for hydrolyzing the β-lactam ring. microbiologyresearch.orgnih.gov β-lactamases are broadly classified into two major types based on their catalytic mechanism: serine-β-lactamases and metallo-β-lactamases. biomolther.org
Serine-β-Lactamases (Classes A, C, and D): These enzymes utilize a key serine residue in their active site to perform catalysis. biomolther.orgresearchgate.net The hydrolysis mechanism proceeds via a two-step process:
Acylation: The catalytic serine residue performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring of amoxicillin. This forms a transient acyl-enzyme intermediate, effectively opening the β-lactam ring. biomolther.orgresearchgate.net
Deacylation: A water molecule, activated by a general base residue within the active site (such as a lysine (B10760008) or glutamate), acts as a nucleophile and attacks the acyl-enzyme intermediate. microbiologyresearch.orgresearchgate.net This regenerates the active enzyme and releases the hydrolyzed, inactive antibiotic, now in the form of amoxycilloic acid. biomolther.org
Metallo-β-Lactamases (Class B): Unlike their serine-based counterparts, metallo-β-lactamases (MβLs) are dependent on one or two zinc ions (Zn²⁺) in their active site for catalytic activity. nih.govasm.org These enzymes are of significant clinical concern due to their ability to hydrolyze a very broad spectrum of β-lactam antibiotics, including carbapenems. nih.gov The catalytic mechanism involves the zinc ion(s) coordinating a water molecule, which lowers its pKa and activates it to act as a potent nucleophile (a hydroxide (B78521) ion). microbiologyresearch.org This activated hydroxide ion directly attacks the β-lactam carbonyl carbon, cleaving the ring in a single hydrolytic step without the formation of a covalent acyl-enzyme intermediate. microbiologyresearch.orgbiomolther.org The process culminates in the release of amoxycilloic acid. nih.gov
Contributions of Other Enzyme Systems to Amoxicillin Biotransformation
Beyond dedicated β-lactamases, other enzyme systems contribute to the biotransformation of amoxicillin into amoxycilloic acid, particularly in environmental and industrial contexts.
In industrial biotechnology, Penicillin G Acylase (PGA) is a key enzyme used for the synthesis of semi-synthetic penicillins like amoxicillin. mdpi.comsid.ir The synthesis is a kinetically controlled process where PGA combines 6-aminopenicillanic acid (6-APA) with an acyl donor, such as D-p-hydroxyphenylglycine methyl ester (D-HPGM). mdpi.comresearchgate.net However, PGA also acts as a hydrolase, promoting two undesired side reactions: the hydrolysis of the acyl donor and, crucially, the hydrolysis of the newly formed amoxicillin product back into 6-APA and D-p-hydroxyphenylglycine. mdpi.comresearchgate.net This hydrolytic activity on the final product also involves the cleavage of a bond that can lead to degradation pathways forming amoxycilloic acid, making enzyme-catalyzed hydrolysis a critical factor in the efficiency of amoxicillin synthesis. mdpi.com
Photolytic Degradation and Oxidative Transformations
This compound, and its parent compound amoxicillin, are susceptible to degradation in aqueous environments when exposed to sunlight and oxidative conditions. These abiotic degradation pathways are crucial in determining the environmental fate of the antibiotic.
Direct and Indirect Photolysis in Aqueous Environments
The photolytic degradation of amoxicillin can occur through two main mechanisms: direct and indirect photolysis.
Direct Photolysis: This process involves the direct absorption of light energy by the amoxicillin molecule, leading to its excitation and subsequent chemical transformation. However, studies have shown that the contribution of direct photolysis to amoxicillin degradation under typical environmental conditions is relatively low. nih.gov This is because amoxicillin's light absorption profile is primarily below 280 nm, whereas terrestrial solar radiation reaching water surfaces is mostly at wavelengths above 300 nm. nih.gov Therefore, the overlap between the antibiotic's absorption spectrum and the available sunlight is minimal. nih.gov
Indirect Photolysis: This is often the more significant pathway for photolytic degradation in natural waters. researchgate.net It occurs when photosensitizers, such as dissolved organic matter (DOM), humic acids, and nitrate (B79036) ions, absorb solar energy. researchgate.net These excited sensitizers then generate highly reactive oxygen species (ROS), including singlet oxygen (¹O₂), hydroxyl radicals (•OH), and triplet states of DOM (³DOM*). researchgate.netresearchgate.net These ROS then react with and degrade the amoxicillin molecule, leading to the cleavage of the β-lactam ring and the formation of amoxycilloic acid. researchgate.net The presence of minerals like anatase (a form of TiO₂) can significantly accelerate photodegradation by 4.5-fold compared to sunlight alone. nih.govmdpi.com
| Condition | Half-life (t₁/₂) | Reference |
| Simulated Sunlight (1 kW/m²) | 3.2 - 7.0 hours | nih.gov, researchgate.net |
| Simulated Sunlight (Light Control) | ~398 hours | nih.gov |
| Alkaline (pH 11) | 9.7 hours | researchgate.net |
| Neutral (pH 7) | 208.3 hours | researchgate.net |
| Acidic (pH 3) | 128.2 hours | researchgate.net |
Mechanisms of Oxidative Breakdown and Radical Interactions
Advanced Oxidation Processes (AOPs) that generate powerful radical species like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•) are effective in degrading amoxicillin. rsc.org The reaction mechanisms involve the attack of these radicals on specific, susceptible sites within the amoxicillin/amoxycilloic acid structure.
The primary sites for radical attack are the electron-rich moieties: the thioether group in the thiazolidine (B150603) ring and the phenol (B47542) group on the side chain. nih.gov
Attack on the Thioether Group: The hydroxyl radical can attack the sulfur atom, initially forming an •OH adduct. This can lead to the formation of a sulfur radical cation, which may then be oxidized to form amoxicillin sulfoxide (B87167) (AMX-S-oxide). nih.gov This pathway is particularly effective in the presence of dissolved oxygen. nih.gov
Attack on the Aromatic Ring: Radicals can attack the aromatic ring, leading to hydroxylation (the addition of an -OH group). nih.gov
β-Lactam Ring Opening: Both hydroxyl and sulfate radicals can induce the opening of the β-lactam ring, which is a key degradation pathway leading to amoxycilloic acid. rsc.orgbohrium.com
Subsequent reactions can include decarboxylation (loss of a carboxyl group) and further fragmentation of the molecule. nih.gov The second-order rate constant for the reaction of amoxicillin with sulfate radicals has been determined to be very high, at 8.56 × 10⁹ L mol⁻¹ s⁻¹, indicating a rapid degradation process. rsc.org
Subsequent Degradation and Secondary Transformation Products of Amoxycilloic Acid
Amoxycilloic acid itself is an unstable intermediate that undergoes further transformation in aqueous solutions. researchgate.netresearchgate.net Its instability leads to the formation of several secondary degradation products, with the rate and pattern of their formation being strongly dependent on factors like pH. researchgate.net Under neutral pH conditions, amoxycilloic acid can transform into more than 20 other yet-unknown transformation products over several weeks. researchgate.net More well-defined products include amoxicillin penilloic acid, which is formed via decarboxylation of amoxycilloic acid. mdpi.comnih.gov
| Transformation Product | Formation Pathway from Amoxicillin | Reference |
| Amoxycilloic Acid (Amoxicillin Penicilloic Acid) | Hydrolysis (β-lactam ring opening) | researchgate.net, researchgate.net |
| Amoxicillin Diketopiperazine-2',5' | Intramolecular cyclization of Amoxycilloic Acid | researchgate.net, mdpi.com |
| Amoxicillin Penilloic Acid | Decarboxylation of Amoxycilloic Acid | mdpi.com, nih.gov |
| Amoxicillin-S-Oxide | Oxidation of thioether group | nih.gov, researchgate.net |
| Phenol Hydroxypyrazine | Further degradation/rearrangement | researchgate.net, nih.gov |
Formation of Diketopiperazine Derivatives
One of the most significant and stable secondary transformation products is amoxicillin diketopiperazine-2',5'. researchgate.netiwaponline.com This compound is formed from amoxycilloic acid through an intramolecular condensation and cyclization reaction. mdpi.com Following the initial hydrolysis of the β-lactam ring to yield amoxycilloic acid, the free amino group of the side chain attacks the newly formed carboxyl group, resulting in the elimination of a water molecule and the formation of a stable six-membered diketopiperazine ring. researchgate.netmdpi.com This product is frequently detected in environmental water samples, such as wastewater effluents and groundwater, indicating its persistence relative to the parent amoxicillin and the intermediate amoxycilloic acid. mdpi.comnih.goviwaponline.com
Decarboxylation and Other Downstream Reactions
Following the initial hydrolysis of the amoxicillin β-lactam ring to form amoxicilloic acid, the molecule can undergo several subsequent reactions, including decarboxylation, rearrangement, and further fragmentation. These downstream pathways are influenced by environmental conditions such as pH and temperature, leading to a variety of transformation products. researchgate.netnih.gov
Decarboxylation and Penilloic Acid Formation
A significant downstream reaction of amoxicilloic acid is decarboxylation, which involves the removal of a carboxyl group. researchgate.netmdpi.com This process often leads to the formation of amoxicillin penilloic acid. mdpi.comwjpps.comresearchgate.net The decarboxylation of the penicilloic acids to form penilloic acid is particularly noted at elevated temperatures (60–70°C). wjpps.com Studies have identified stereoisomers of amoxicillin penilloic acid as degradation products, indicating that decarboxylation is a key step in the transformation pathway. mdpi.com One identified product is dehydrocarboxylated amoxicillin penilloic acid. nih.gov
The general principle of decarboxylation involves heating a carboxylic acid, often in the presence of a catalyst, to release carbon dioxide. masterorganicchemistry.comyoutube.comchemistrysteps.com In the case of amoxicilloic acid, which is a β-amino acid derivative, the structure is susceptible to this type of transformation, particularly under acidic conditions and/or with heating. mdpi.compku.edu.cn
Rearrangement and Cyclization Reactions
In addition to decarboxylation, amoxicilloic acid is prone to intramolecular rearrangement reactions. One of the most prominent downstream reactions is the formation of amoxicillin diketopiperazine-2',5'-dione, a stable six-membered ring product. researchgate.netresearchgate.netnih.gov This transformation occurs via an internal cyclization reaction, where the amino group of the side chain attacks the carbonyl carbon of the opened β-lactam ring, resulting in the elimination of a water molecule. mdpi.comjapsonline.com The formation of diketopiperazine isomers has been confirmed in various degradation studies and is considered a major metabolite. researchgate.netnih.govnih.govresearchgate.net
Further Degradation and Fragmentation
The degradation cascade does not necessarily stop at penilloic acid or diketopiperazine. These initial transformation products can themselves be unstable and undergo further reactions. nih.gov For instance, amoxicillin penilloic acid can undergo hydrolysis at the amide bond, leading to other degradation products. mdpi.com Another stable end product identified from the degradation of amoxicillin under certain conditions is 3-(4-hydroxyphenyl)pyrazin-2-ol. nih.govmdpi.com
Mass spectrometry analyses have revealed a variety of fragment ions, indicating complex fragmentation pathways. These include cleavages resulting in ions with mass-to-charge ratios (m/z) such as 323 and 189 from amoxicilloic acid, corresponding to losses of parts of the molecule. nih.gov Another observed fragment, m/z 277, is associated with the cleavage of multiple groups from an oxidized form of amoxicillin. researchgate.netresearchgate.net
The table below summarizes the major downstream transformation products originating from amoxicilloic acid.
Table 1: Major Downstream Transformation Products of Amoxicilloic Acid
| Transformation Product | Abbreviation / Isomer | Formation Pathway | Reference |
|---|---|---|---|
| Amoxicillin Penilloic Acid | - | Decarboxylation of Amoxicilloic Acid | nih.govmdpi.comwjpps.com |
| Amoxicillin 2',5'-Diketopiperazine | (5R) and (5S) isomers | Intramolecular cyclization/rearrangement of Amoxicilloic Acid | researchgate.netresearchgate.netnih.gov |
| 3-(4-hydroxyphenyl)pyrazin-2-ol | - | Further degradation/rearrangement | nih.govmdpi.com |
| Dehydrocarboxylated Amoxicillin Penilloic Acid | - | Decarboxylation | nih.gov |
| Amoxicilloic Acid Methyl Ester | - | Reaction with methanol (B129727) during analysis | nih.govresearchgate.netusp-pqm.org |
Analytical Findings
Detailed research using techniques like liquid chromatography-mass spectrometry (LC-MS) has provided specific data on these degradation products. The mass-to-charge ratios (m/z) are crucial for identifying these compounds in various matrices.
The following table presents analytical data for key transformation products identified in research studies.
Table 2: Analytical Data for Key Transformation Products of Amoxicilloic Acid
| Compound Name | Observed Mass-to-Charge Ratio (m/z) [M+H]⁺ | Reference |
|---|---|---|
| Amoxicilloic Acid | 384 | researchgate.netnih.gov |
| Amoxicillin Diketopiperazine | 366 | nih.gov |
| Amoxicillin Penilloic Acid | 340 | researchgate.netresearchgate.netresearchgate.net |
| Amoxicilloic Acid Fragment 1 | 323 | nih.gov |
| Amoxicilloic Acid Fragment 2 | 189 | nih.gov |
| Amoxicillin Diketopiperazine Fragment 1 | 207 | nih.gov |
| Amoxicillin Diketopiperazine Fragment 2 | 160 | nih.gov |
The formation and prevalence of these downstream products are highly dependent on the specific chemical environment, highlighting the complexity of the degradation pathways of amoxicilloic acid sodium salt. researchgate.netresearchgate.netmdpi.comfrontierspartnerships.org
Compound Index
Chromatographic Separation Techniques
Chromatographic techniques form the cornerstone of analytical procedures for this compound, enabling its separation from the parent compound, amoxicillin, and other related substances. The choice of technique and optimization of its parameters are paramount to achieving accurate and reliable results.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of amoxycilloic acid. Various HPLC-based methods have been developed, often coupled with mass spectrometry for enhanced detection. For instance, a sensitive and specific analytical method using HPLC coupled with a triple quadrupole mass spectrometer (QqQ-MS) was developed to determine amoxycilloic acid along with other antibiotic metabolites in human whole blood and vascularized tissue. This highlights the capability of HPLC to handle complex biological samples.
In other applications, HPLC methods have been paired with Ultraviolet (UV) detection. One such method for the simultaneous determination of amoxicillin and clavulanic acid uses an isocratic mobile phase of methanol and a phosphate buffer at a pH of 6, with detection at 235 nm. researchgate.net Another approach utilizes micellar liquid chromatography (MLC), a variation of reversed-phase HPLC. An optimized MLC method for analyzing amoxicillin and ampicillin (B1664943) employs a mobile phase containing sodium dodecyl sulphate (SDS), 1-propanol, and triethylamine (B128534) in a phosphoric acid buffer at pH 5, demonstrating separation in under 7 minutes. researchgate.net
Table 1: Examples of HPLC Methods for Amoxycilloic Acid and Related Compounds
| Stationary Phase | Mobile Phase Composition | Detection | Application | Reference |
|---|---|---|---|---|
| GRACE analytical C18 | Water and acetonitrile (B52724) (both containing 0.1% formic acid) | QqQ-MS | Analysis in human whole blood and tissue | |
| RP 18e | Methanol (10%) and 0.02 M phosphate buffer (90%) | UV (235 nm) | Analysis in human plasma | researchgate.net |
| RP C18 | 0.05 M SDS, 5% 1-propanol, 0.3% triethylamine in 0.02 M phosphoric acid (pH 5) | UV (220 nm) | Analysis of residues in food samples | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, primarily through improved resolution, higher sensitivity, and substantially shorter analysis times. These enhancements are due to the use of columns packed with smaller sub-2 µm particles.
A UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been successfully applied for the simultaneous determination of seven antibiotics, including amoxicillin's metabolite amoxycilloic acid, in human serum. nih.gov This method involved a simple protein precipitation step, followed by separation on a UPLC HSS T3 column (100 mm, 2.1 mm i.d., 1.8 µm) with a mobile phase of 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile. nih.gov The rapid analysis time and high sensitivity of UPLC make it particularly suitable for clinical studies. nih.gov
Another UPLC-MS/MS method was developed for quantifying amoxicillin and its primary metabolites in porcine tissues. researchgate.net This methodology utilized an Acquity UPLC HSS-T3 column for chromatographic separation, demonstrating the robustness of UPLC for analyzing challenging tissue matrices. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) has also been paired with UPLC for the separation of polar compounds like amoxicillin and metronidazole, using a ZIC-HILIC column and a mobile phase of 0.1% (v/v) formic acid in water and acetonitrile. researchgate.netnih.gov
Table 2: UPLC Methodologies for Amoxycilloic Acid and Related Analytes
| Column Type | Mobile Phase Components | Detection | Application | Reference |
|---|---|---|---|---|
| UPLC HSS T3 | 5 mM Ammonium acetate (pH 2.45), Acetonitrile | MS/MS | Analysis in human serum | nih.gov |
| Acquity UPLC HSS T3 | Not specified in abstract | MS/MS | Analysis in porcine tissues | researchgate.net |
| ZIC-HILIC | 0.1% (v/v) Formic acid in water, 0.1% (v/v) Formic acid in acetonitrile | MS | Analysis in human serum | researchgate.netnih.gov |
Capillary Electrophoresis Techniques
Capillary Electrophoresis (CE) presents an alternative separation technique with high efficiency and low sample volume requirements. A novel CE method coupled with tandem mass spectrometry (CE-MS/MS) was developed for the simultaneous analysis of six antibiotics and their metabolites, including amoxycilloic acid, in human urine. nih.gov The development of this method involved the optimization of multiple parameters, such as the composition, concentration, and pH of the background electrolyte, injection time and pressure, and capillary temperature, to achieve effective separation and migration of the analytes. nih.gov The validated procedure demonstrated linearity over a concentration range of 20 to 1000 ng/mL for all analytes. nih.gov
Another CE-based method was evaluated for the determination of amoxicillin and clavulanic acid, employing a phosphate-borate buffer at pH 8.66 containing 14.4% sodium dodecyl sulfate as the mobile phase. researchgate.net These applications underscore the utility of CE as a powerful tool for the analysis of charged species like amoxycilloic acid in biological fluids. researchgate.netnih.gov
Stationary Phase Selection and Mobile Phase Optimization in Amoxycilloic Acid Analysis
The selection of an appropriate stationary phase and the optimization of the mobile phase are critical for achieving the desired selectivity and retention in the chromatographic analysis of amoxycilloic acid.
Stationary Phase Selection: Reversed-phase C18 columns are frequently employed due to their versatility in separating a wide range of compounds. science.gov Specific examples include the GRACE analytical C18 column and the COSMOSIL 5C18-PAQ column. researchgate.net For UPLC applications, columns with smaller particle sizes, such as the Acquity UPLC HSS T3 (1.8 µm), are used to gain higher efficiency. nih.govresearchgate.net For highly polar analytes that are poorly retained on traditional C18 phases, alternative stationary phases are utilized. Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as ZIC-HILIC, are effective for retaining and separating polar compounds like amoxicillin and its metabolites. researchgate.netnih.gov Polymeric stationary phases, like the PLRP-S, have also been used for the chromatographic separation of amoxycilloic acid and related compounds. researchgate.net
Mobile Phase Optimization: Mobile phase optimization involves adjusting the solvent composition, pH, and additives to control the retention and peak shape of the analytes. A common mobile phase for reversed-phase chromatography of amoxycilloic acid consists of a mixture of water and an organic solvent, typically acetonitrile or methanol, often with an acid additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency in mass spectrometry. researchgate.netscience.gov
The pH of the mobile phase is a crucial parameter, especially for ionizable compounds. Buffered mobile phases, such as phosphate buffers, are used to maintain a constant pH and ensure reproducible retention times. researchgate.netresearchgate.net For instance, a mobile phase of methanol and 0.02 M phosphate buffer was used in an isocratic separation. researchgate.net In micellar liquid chromatography, surfactants like sodium dodecyl sulfate (SDS) are added to the mobile phase, which can be optimized along with the concentration of an organic modifier (e.g., 1-butanol) and pH to achieve separation. researchgate.net
Mass Spectrometry for Structural Elucidation and Trace Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high selectivity, sensitivity, and structural information. It is most powerfully applied when coupled with a chromatographic separation technique.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) represents the gold standard for the definitive identification and quantification of amoxycilloic acid in complex samples. researchgate.net These techniques offer unparalleled specificity and sensitivity, allowing for detection at very low concentrations. nih.gov
A sensitive method for the quantitative determination of amoxicillin and its major metabolites, including amoxycilloic acid and amoxicillinpiperazine-2',5'-dione, in animal tissue samples utilizes LC combined with positive electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). researchgate.netresearchgate.net The mass spectrometer is typically operated in the positive electrospray MS/MS mode for these compounds. researchgate.net
UPLC-MS/MS methods have been shown to improve the limit of quantification and shorten analysis times, making them suitable for clinical applications. nih.gov Similarly, a highly specific HPLC-QqQ-MS method was developed for determining amoxycilloic acid and other metabolites in human blood and tissue. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored, drastically reducing matrix interference and enhancing quantification accuracy. researchgate.net In some studies, quadrupole time-of-flight (Q-TOF) mass spectrometers are used, which provide high-resolution mass data, aiding in the identification of unknown metabolites and structural elucidation. science.gov
High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HR-QToF-MS)
High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HR-QToF-MS) is a powerful tool for the identification and structural elucidation of amoxicilloic acid and other degradation products of amoxicillin. nih.govresearchgate.net This technique combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing high mass accuracy and resolution. This allows for the precise determination of the elemental composition of the analyte and its fragments.
In the analysis of amoxicillin degradation, UPLC-HR-QToF-MS has been used to track the formation of various transformation products under different pH conditions. researchgate.net The high resolution of the instrument enables the differentiation of compounds with very similar mass-to-charge ratios (m/z), which is essential for identifying the complex mixture of degradation products. researchgate.net For instance, the accurate mass measurements obtained from HR-QToF-MS are critical for confirming the empirical formula of amoxicilloic acid and distinguishing it from other isomeric and isobaric species. nih.gov
The general workflow for HR-QToF-MS analysis involves:
Chromatographic Separation: Liquid chromatography, often ultra-high-performance liquid chromatography (UHPLC), is used to separate the components of the sample before they enter the mass spectrometer. nih.gov
Ionization: Electrospray ionization (ESI) is a common ionization technique used for this type of analysis, as it is a soft ionization method that minimizes fragmentation of the parent molecule. nih.gov
Mass Analysis: The ions are then guided into the Q-ToF analyzer, where their m/z is measured with high accuracy. science.gov
Data Analysis: The resulting data, including retention times, accurate masses, and fragmentation patterns, are used to identify and quantify the compounds of interest. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another valuable technique for the analysis of amoxicillin and its degradation products. nih.govresearchgate.net This method is particularly well-suited for the analysis of large and non-volatile molecules. amegroups.cn In MALDI-TOF MS, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. The ions are then accelerated into a time-of-flight mass analyzer.
MALDI-TOF MS has been employed to study the hydrolysis of β-lactam antibiotics, including the degradation of amoxicillin to amoxycilloic acid. asm.org The technique can rapidly detect the mass shift corresponding to the hydrolysis of the β-lactam ring. asm.org While often used for qualitative identification, MALDI-TOF MS can also provide quantitative information, although this can be challenging due to variations in ionization efficiency. science.gov
Key features of MALDI-TOF MS in this context include:
High Throughput: The ability to analyze samples directly from a target plate allows for rapid screening. amegroups.cn
Soft Ionization: This preserves the molecular ion, which is crucial for identifying the parent compound and its primary degradation products. nih.gov
Broad Mass Range: The technique is capable of analyzing a wide range of molecular weights. science.gov
Fragmentation Pathways and Isomer Differentiation
Understanding the fragmentation pathways of amoxycilloic acid and related isomers is essential for their unambiguous identification by mass spectrometry. nih.gov Tandem mass spectrometry (MS/MS or MSn) experiments, often performed using ion trap or Q-ToF instruments, are used to induce and analyze the fragmentation of selected precursor ions. nih.govwvu.edu
The fragmentation of ampicilloic acid, a closely related compound, shows characteristic losses that can be extrapolated to amoxycilloic acid. nih.gov For example, the fragmentation of ampicillin, the parent drug of ampicilloic acid, yields characteristic ions corresponding to the benzylamine (B48309) group and the thiazolidine ring. nih.gov Similarly, the fragmentation of amoxycilloic acid would be expected to produce fragments related to its p-hydroxyphenylglycyl side chain and the opened thiazolidine ring structure.
The differentiation of isomers, such as the various diastereomers of amoxycilloic acid, can be challenging as they often produce very similar mass spectra. cofc.edu However, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation. unesp.br In some cases, specific fragment ions may be unique to a particular isomer, allowing for its identification. unesp.br For instance, the differentiation between C5 and C7 isomers of a related compound was achieved by observing a specific fragment at m/z 189 in the C7 isomer. unesp.br
Common fragmentation patterns observed in the mass spectra of penicilloic acids include the cleavage of the β-lactam ring, loss of water, and fragmentation of the side chain. nih.govraco.cat The exact fragmentation pathway can be influenced by the ionization method and the collision energy used in the MS/MS experiment. libretexts.org
Spectroscopic and Other Instrumental Methods
UV-Visible spectrophotometry is a widely used technique for the quantification of amoxicillin and can also be applied to its degradation products, including amoxycilloic acid. scialert.netdergipark.org.tr Amoxicillin exhibits characteristic absorption maxima in the UV region. uobaghdad.edu.iqsielc.com The hydrolysis of the β-lactam ring to form amoxycilloic acid leads to changes in the UV spectrum, which can be monitored to study the degradation kinetics.
Derivative spectroscopy, particularly the use of first or second derivatives of the absorption spectrum, can enhance the resolution of overlapping spectral bands, allowing for the simultaneous determination of amoxicillin and its degradation products in a mixture. sphinxsai.com This technique can help to resolve the spectra of compounds with similar absorption profiles. For example, a second derivative method has been used for the determination of amoxicillin in the presence of its degradation products, with a maximum wavelength at 282 nm. uobaghdad.edu.iq
| Compound | Solvent/Medium | λmax (nm) | Reference |
|---|---|---|---|
| Amoxicillin | Ethanol | 230, 274 | uobaghdad.edu.iq |
| Amoxicillin | 0.1N HCl | 229, 272 | uobaghdad.edu.iq |
| Amoxicillin | Water | 270.4 | sphinxsai.com |
| Amoxicillin | Methanol | 229 | researchgate.net |
| Amoxicillin Derivative | Not Specified | 211, 300 | researchgate.net |
| Amoxicillin | Not Specified | 192, 262 | sielc.com |
| Amoxicillin | Dimethyl sulfoxide-acetonitrile | 270 | dergipark.org.tr |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of amoxycilloic acid and its isomers. researchgate.netpublish.csiro.au Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
The formation of amoxycilloic acid from amoxicillin involves the opening of the β-lactam ring, which results in significant changes in the NMR spectrum. researchgate.net These changes, such as the appearance of new signals for the protons and carbons of the newly formed carboxylic acid and amine groups, provide conclusive evidence for the structure of the degradation product. researchgate.net The chemical shifts and coupling constants observed in the NMR spectrum can be used to assign the structure and stereochemistry of the molecule. researchgate.net
| Atom No. | Peak Center (ppm) |
|---|---|
| No Clusters |
Data predicted for Amoxicillin in D₂O at 500 MHz. hmdb.ca
Atomic Absorption Spectrometry (AAS) is a technique used for determining the concentration of specific metal elements in a sample. oiv.int In the context of this compound, AAS can be used for the indirect determination of the compound by quantifying its sodium content. researchgate.netresearchgate.net
The method involves aspirating a solution of the sample into a flame, where it is atomized. cabidigitallibrary.org A light beam from a hollow cathode lamp containing the element of interest (in this case, sodium) is passed through the flame. oiv.int The atoms of that element in the flame absorb light at a characteristic wavelength, and the amount of absorption is proportional to the concentration of the element in the sample. oiv.int By measuring the absorbance of a sample solution and comparing it to a calibration curve prepared from standards of known sodium concentration, the amount of sodium in the sample can be determined. oiv.intsigmaaldrich.com This can then be used to calculate the concentration of this compound.
| Parameter | Value | Reference |
|---|---|---|
| Wavelength | 589.0 nm | oiv.int |
| Lamp | Sodium Hollow Cathode Lamp | oiv.int |
| Slit Width | 0.2 nm | oiv.int |
| Flame | Air-Acetylene | cabidigitallibrary.org |
Sample Preparation and Extraction Strategies
Effective sample preparation is a crucial first step to isolate this compound from complex matrices and eliminate interfering substances. This ensures the accuracy and reliability of subsequent analytical measurements.
Solid Phase Extraction (SPE) is a widely used technique for the preconcentration and purification of analytes from liquid samples. rasayanjournal.co.inresearchgate.net The choice of the solid sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. nih.gov
For the extraction of amoxicillin and its metabolites, including amoxycilloic acid, various SPE sorbents have been investigated. A common approach involves using reversed-phase cartridges, such as octadecyl (C18) columns. researchgate.net In one method, after liquid extraction with a phosphate buffer, the extract is further purified using an octadecyl (C18) solid-phase extraction column. researchgate.net Another study utilized Oasis HLB cartridges for the purification of amoxicillin from meat samples following an initial extraction with a phosphate buffer. ulisboa.pt
Layered double hydroxides (LDHs) have also been explored as a stationary phase in SPE for the preconcentration of amoxicillin. rasayanjournal.co.inresearchgate.net One study synthesized a Mg-Al-Oxalate LDH and used it as an SPE stationary phase, achieving successful extraction at a pH of 7 and a flow rate of 2 mL/minute. rasayanjournal.co.inresearchgate.net The retained drug was then eluted with a 0.1 M NaOH solution. rasayanjournal.co.inresearchgate.net
The general SPE process involves the following steps:
Conditioning: The SPE cartridge is conditioned with a solvent to activate the stationary phase.
Loading: The sample solution is passed through the cartridge, where the analyte of interest is retained on the sorbent.
Washing: The cartridge is washed with a specific solvent to remove any weakly bound interfering compounds.
Elution: A different solvent is used to elute the retained analyte from the cartridge for subsequent analysis.
The selection of appropriate solvents for each step is crucial for achieving high recovery of the analyte and effective removal of matrix components.
The QuEChERS methodology is a streamlined approach to sample preparation that has gained significant popularity, particularly in the analysis of pesticide residues in food. quechers.eusigmaaldrich.com Its application has expanded to include the analysis of other compounds like veterinary drugs. nih.govthermofisher.com The method involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE). sigmaaldrich.comsigmaaldrich.com
The standard QuEChERS procedure generally consists of two main steps:
Extraction: The sample is homogenized and then shaken with acetonitrile and a combination of salts, such as magnesium sulfate and sodium chloride. sigmaaldrich.com This induces phase separation and drives the analytes into the organic layer. sigmaaldrich.com Buffering salts are often included to protect pH-sensitive compounds. thermofisher.com
Dispersive SPE (dSPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a sorbent material to remove interfering matrix components like lipids, sugars, and pigments. sigmaaldrich.comsigmaaldrich.com Common sorbents include primary secondary amine (PSA), C18, and graphitized carbon black (GCB). sigmaaldrich.com
While originally developed for pesticide analysis, the principles of QuEChERS can be adapted for the extraction of amoxycilloic acid from various matrices. The choice of extraction salts and dSPE sorbents would need to be optimized to ensure efficient extraction and cleanup of this specific compound.
Liquid-liquid extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org It is a common method used for the extraction of amoxicillin and its metabolites from biological samples. researchgate.net For instance, a simple LLE method using a potassium dihydrogen phosphate buffer has been employed to extract amoxicillin and its degradation products from tissue matrices. researchgate.net
A variation of LLE is the salting-out assisted liquid-liquid extraction (SALLE), which is particularly useful for extracting water-soluble compounds. nih.gov This technique involves adding a high concentration of salt to the aqueous sample to decrease the solubility of the analyte and promote its transfer into a water-miscible organic solvent, such as acetonitrile. nih.gov
Other pre-concentration techniques include various forms of microextraction, which are miniaturized versions of LLE and SPE. researchgate.net These methods, such as dispersive liquid-liquid microextraction (DLLME), offer advantages like reduced solvent consumption and waste generation. researchgate.netwikipedia.org In DLLME, a small volume of an extraction solvent and a disperser solvent are injected into the aqueous sample, creating a cloudy solution that facilitates the rapid transfer of the analyte into the extraction solvent. wikipedia.org
Homogeneous liquid-liquid extraction based on an acid-base reaction is another innovative approach. rsc.org This method involves mixing a basic solvent with an acidified aqueous sample to form a homogeneous solution, from which the organic solvent is later separated by the addition of salt, extracting the target analytes. rsc.org
Validation Parameters for Analytical Methods in Research Applications
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. europa.eu For research applications involving the quantification of this compound, several key validation parameters must be rigorously evaluated. rasayanjournal.co.inresearchgate.netalliedacademies.org
Specificity refers to the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu Selectivity is a measure of how well the method can differentiate the analyte from other substances in the sample. rsc.org
To demonstrate specificity, analytical results from samples containing amoxycilloic acid are compared with those from blank samples (containing no analyte) and samples spiked with potential interfering compounds. ulisboa.pt The absence of interfering signals at the retention time of amoxycilloic acid in the blank and spiked samples confirms the method's specificity. ulisboa.pt In cases where pure standards of potential degradation products are not available, specificity can be demonstrated by comparing the results with a second, well-characterized analytical method. europa.eu
These parameters are crucial for defining the performance characteristics of a quantitative analytical method. rasayanjournal.co.inresearchgate.netalliedacademies.org
Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. goias.gov.br Linearity is typically evaluated by analyzing a series of standard solutions of amoxycilloic acid at different concentrations and constructing a calibration curve. A correlation coefficient (r²) close to 1 indicates good linearity. goias.gov.brresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sepscience.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sepscience.com These limits are often determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio. rsc.orgsepscience.com For instance, the LOD can be calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve, while the LOQ is calculated as 10 times this value. sepscience.com
The following table summarizes typical validation parameters for the analysis of amoxicillin and its metabolites, which would be analogous for this compound.
| Validation Parameter | Typical Finding for Amoxicillin/Metabolites | Source |
| Linearity (r²) | > 0.99 | goias.gov.brresearchgate.net |
| Range | Varies depending on the matrix and analytical technique. For example, 25-500 ng/g in tissue samples. | researchgate.net |
| LOD | Can range from ng/g to µg/mL depending on the method. For example, 1.1 to 15.1 ng/g for amoxycilloic acid in tissue. | researchgate.net |
| LOQ | Can range from ng/g to µg/mL. For example, 25 ng/g for amoxycilloic acid in tissue. | researchgate.net |
Accuracy, Precision, and Reproducibility
The validation of analytical methods for the quantification of amoxycilloic acid, a major metabolite of amoxicillin, is crucial for ensuring reliable and accurate results in various matrices, including animal tissues and pharmaceutical formulations. nih.govulisboa.pt Key parameters in this validation process are accuracy, precision, and reproducibility.
Accuracy , often expressed as recovery, measures the closeness of the mean test results to the true concentration of the analyte. For amoxycilloic acid, along with its parent compound amoxicillin, various studies have demonstrated high accuracy across different analytical techniques. In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining amoxicillin and its metabolites in porcine tissues, the trueness of the method fell within the specified ranges. nih.gov Another study using LC-MS/MS for amoxicillin in meat reported recovery values that met European Union requirements. ulisboa.pt High-performance liquid chromatography (HPLC) methods have also shown excellent accuracy, with one study reporting a mean accuracy of 100.1% with a standard deviation of 0.6% for amoxicillin analysis. researchgate.netresearchgate.net Similarly, a study on an amoxicillin–sulbactam hybrid molecule found the recovery rate for amoxicilloic acid to be between 80.56% and 110.62%. nih.gov
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or within-laboratory reproducibility). For amoxycilloic acid and related compounds, validated methods consistently demonstrate good precision. An LC-MS/MS method for porcine tissues showed that within-day precision results were within the specified ranges. nih.gov In an HPLC method, intra-day and inter-day precision for amoxicillin were reported as RSD values ranging from 1.41–6.86% and 1.13–8.16%, respectively. researchgate.net Another HPLC method for amoxicillin and clavulanic acid showed RSD values for intra- and inter-day precision to be less than 1.5%. researchgate.net For the analysis of amoxicillin in animal feeds, repeatability and within-laboratory reproducibility CVs were below 8%. scispace.com
Reproducibility assesses the precision between different laboratories. While specific inter-laboratory reproducibility data for this compound is less commonly published, the successful application of validated methods in different research settings for residue analysis and pharmacokinetic studies implies a high degree of reproducibility. nih.govnih.gov The use of standardized methods and internal standards, such as ampicillin, amoxicillin-d4, and sulbactam, contributes significantly to achieving high accuracy and precision in the quantification of amoxycilloic acid. nih.govnih.gov
The following table summarizes the accuracy and precision data from various studies:
Stability of Amoxycilloic Acid in Analytical Samples
The stability of amoxycilloic acid in analytical samples is a critical factor that can influence the accuracy of quantitative analysis. Amoxycilloic acid, being a degradation product of amoxicillin, is itself subject to further degradation under various environmental conditions. researchgate.netresearchgate.net Its stability is primarily affected by pH, temperature, and the matrix of the sample.
pH Influence: The degradation rate of amoxicillin and its metabolites, including amoxycilloic acid, exhibits a U-shaped pH dependence, showing greater stability at pH values close to neutral compared to highly acidic or basic environments. researchgate.net Studies have shown that amoxicillin is most stable at pH 5 when incubated at 37°C for 24 hours, with stability decreasing significantly at pH 1 and pH 10. researchgate.net In acidic conditions (e.g., pH 1), amoxicillin degrades into amoxycilloic acid. researchgate.net Conversely, in alkaline conditions (e.g., 0.015 M NaOH), amoxicillin undergoes significant degradation, with approximately 50% loss observed. researchgate.netscielo.br
Temperature and Storage: Temperature plays a significant role in the stability of amoxycilloic acid. Amoxicillin has been found to be highly unstable at temperatures above 22°C across all studied pH values. researchgate.net Therefore, it is recommended that biological samples intended for amoxicillin and its metabolite analysis be frozen at temperatures below -70°C until analysis. researchgate.net One study demonstrated that amoxicillin and clavulanic acid in solution were stable for up to 24 hours. scirp.orgsemanticscholar.org Another study assessing amoxicillin stability in elastomeric infusers at 2.9°C showed that lowering the pH from 8.73 to 6.52 significantly improved the shelf-life of amoxicillin from 72 hours to over 263.8 hours. dovepress.com
Forced Degradation Studies: Forced degradation studies are integral to developing stability-indicating analytical methods. These studies involve subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. scirp.orgsemanticscholar.org Under acidic hydrolysis (0.1M HCl), amoxicillin rapidly degrades. dovepress.com Similarly, exposure to 3% hydrogen peroxide leads to almost instantaneous degradation. dovepress.com Thermal degradation also occurs, resulting in additional degradation peaks in chromatograms. dovepress.com Amoxicillin has been shown to be susceptible to both dry and wet heat, leading to chemical and physical degradation. researchgate.netscielo.br However, it is not significantly affected by photolysis. researchgate.netscielo.br These studies help in identifying potential degradation products and ensuring that the analytical method can separate them from the parent analyte, thus ensuring specificity.
The following table summarizes the stability of amoxicillin, which directly relates to the formation and subsequent stability of amoxycilloic acid, under different conditions:
Amoxycilloic Acid as a Product of Beta-Lactamase Activity
The hydrolysis of the β-lactam ring in amoxicillin by β-lactamase enzymes is the primary pathway leading to the formation of amoxycilloic acid, rendering the antibiotic inactive. wikipedia.orgresearchgate.net
Elucidation of Enzyme-Substrate Interactions Leading to Amoxycilloic Acid
The interaction between β-lactamase and amoxicillin is a classic example of enzyme-substrate catalysis. The process involves the nucleophilic attack of a serine residue in the active site of the enzyme on the carbonyl carbon of the β-lactam ring. biomolther.orgmdpi.com This attack leads to the opening of the four-membered β-lactam ring, forming a transient acyl-enzyme intermediate. biomolther.org Subsequent hydrolysis of this intermediate releases the inactivated antibiotic, now in the form of amoxycilloic acid, and regenerates the free enzyme, which can then act on other amoxicillin molecules. wikipedia.org This catalytic cycle is highly efficient and is a major contributor to bacterial resistance against amoxicillin. wikipedia.org
The formation of amoxycilloic acid from amoxicillin via β-lactamase activity is a hydrolytic process that cleaves the amide bond within the β-lactam ring. researchgate.netbiomolther.org This reaction introduces a carboxylic acid group and a secondary amine, fundamentally altering the chemical structure and rendering the molecule unable to bind to its target, the penicillin-binding proteins (PBPs), in bacterial cell walls.
Impact of Beta-Lactamase Diversity on Amoxicillin Transformation
The bacterial world exhibits a vast diversity of β-lactamase enzymes, which are broadly classified into four molecular classes: A, B, C, and D. mdpi.commsdmanuals.comnih.gov Classes A, C, and D are serine-β-lactamases, utilizing a serine residue for catalysis, while class B enzymes are metallo-β-lactamases that require zinc ions for their activity. biomolther.orgmsdmanuals.comnih.gov
The efficiency of amoxicillin hydrolysis varies among these different classes and even among enzymes within the same class. For instance, Class A β-lactamases, such as TEM-1, are commonly found in Gram-negative bacteria and are highly effective at hydrolyzing penicillins like amoxicillin. wikipedia.org Class C enzymes, often chromosomally encoded, also demonstrate activity against amoxicillin. msdmanuals.com Class D β-lactamases, known as oxacillinases, can hydrolyze amoxicillin as well. wikipedia.org The metallo-β-lactamases of Class B have a broad substrate profile and can also effectively inactivate amoxicillin. mdpi.com
The genetic mobility of β-lactamase genes on plasmids and other mobile genetic elements contributes to the rapid spread of resistance and the increasing diversity of these enzymes in clinical and environmental settings. wikipedia.orgwikipedia.org This diversity presents a significant challenge, as the hydrolytic capabilities towards amoxicillin can differ, influencing the rate and extent of amoxycilloic acid formation.
| β-Lactamase Class | Catalytic Mechanism | General Activity towards Amoxicillin | Key Examples |
| Class A | Serine-based | High | TEM-1, SHV-1, CTX-M-15 wikipedia.orgmdpi.comnih.gov |
| Class B | Zinc-dependent (Metallo-β-lactamase) | High | NDM-1, VIM, IMP mdpi.commsdmanuals.com |
| Class C | Serine-based | Moderate to High | AmpC msdmanuals.comnih.gov |
| Class D | Serine-based | Moderate | OXA enzymes wikipedia.orgmsdmanuals.com |
Amoxycilloic Acid as a Biochemical Marker for Beta-Lactamase Activity Studies (in vitro)
The direct product of β-lactamase action on amoxicillin, amoxycilloic acid, serves as a reliable biochemical marker for studying β-lactamase activity in vitro. The quantification of amoxycilloic acid formation over time provides a direct measure of the enzyme's hydrolytic efficiency. researchgate.net Various analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be employed to accurately quantify amoxicillin and amoxycilloic acid in a reaction mixture. nih.govresearchgate.netresearchgate.net
By monitoring the decrease in the concentration of the substrate (amoxicillin) and the corresponding increase in the product (amoxycilloic acid), researchers can determine key enzymatic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters are essential for characterizing the substrate specificity and catalytic power of different β-lactamases. Furthermore, in vitro assays using amoxycilloic acid as a marker are valuable for screening potential β-lactamase inhibitors. A compound that effectively inhibits the enzyme will lead to a significant reduction in the rate of amoxycilloic acid formation. nih.gov The use of chromogenic β-lactam substrates like nitrocefin, which changes color upon hydrolysis, also provides a convenient method for detecting β-lactamase activity, though direct measurement of amoxycilloic acid offers greater specificity for amoxicillin-hydrolyzing enzymes. sigmaaldrich.com
Broader Enzymatic Degradation in Biological and Environmental Systems (excluding human metabolism)
Beyond the well-characterized role of β-lactamases in clinical settings, the enzymatic degradation of amoxicillin is a significant process in various biological and environmental compartments.
Microbial Transformation Pathways of Amoxicillin in Environmental Compartments
Amoxicillin, upon entering the environment through wastewater and agricultural runoff, is subject to transformation by a diverse range of microorganisms present in soil and aquatic systems. nih.govnoaa.gov These microbial communities possess a variety of enzymes capable of degrading amoxicillin, often leading to the formation of amoxycilloic acid and other transformation products. researchgate.netacs.org
In soil and water, the persistence of amoxicillin is influenced by factors such as pH, temperature, and the composition of the microbial population. nih.gov Microbial consortia, including bacteria and fungi, can synergistically act to break down amoxicillin. frontiersin.org The initial step in many of these transformation pathways is the hydrolysis of the β-lactam ring, a reaction catalyzed not only by dedicated β-lactamases but also potentially by other microbial hydrolases. nih.gov The resulting amoxycilloic acid can then undergo further degradation. For instance, under certain conditions, it can be transformed into amoxicillin penilloic acid. researchgate.netnih.gov The presence of amoxicillin and its degradation products in the environment is a concern due to the potential for promoting antibiotic resistance. oaepublish.com
| Environmental Compartment | Key Microbial Players | Primary Transformation Products |
| Soil | Bacteria (e.g., Proteobacteria), Fungi nih.govfrontiersin.org | Amoxycilloic acid, Amoxicillin penilloic acid nih.govresearchgate.net |
| Aquatic Systems | Bacteria, Microalgae frontiersin.orgoaepublish.com | Amoxycilloic acid, Amoxicillin diketopiperazine researchgate.net |
| Wastewater Treatment Plants | Activated sludge microorganisms oaepublish.comnih.gov | Amoxycilloic acid, various other byproducts nih.govmdpi.com |
Non-Beta-Lactamase Enzymatic Reactions (e.g., peroxidase, laccase)
In addition to β-lactamases, other types of enzymes found in the environment can contribute to the transformation of amoxicillin. Laccases and peroxidases, which are oxidative enzymes produced by various fungi, bacteria, and plants, have been shown to degrade a range of antibiotics, including amoxicillin. brjac.com.brnih.govencyclopedia.pub
Laccases, copper-containing oxidases, can catalyze the oxidation of the phenolic group present in the amoxicillin structure. mdpi.com Studies have demonstrated significant degradation of amoxicillin by laccases from fungi like Trametes versicolor. mdpi.com Peroxidases, which utilize hydrogen peroxide to oxidize substrates, have also been investigated for their ability to degrade amoxicillin. brjac.com.brresearchgate.net These enzymatic reactions represent alternative degradation pathways to the hydrolytic cleavage of the β-lactam ring. The products of these oxidative reactions are different from amoxycilloic acid and contribute to the complex mixture of amoxicillin transformation products found in the environment. researchgate.net The efficiency of these enzymes can be influenced by factors such as pH and the presence of mediator compounds that facilitate the electron transfer process. brjac.com.brresearchgate.net
| Enzyme | Source Organisms | Mechanism of Action on Amoxicillin |
| Laccase | Fungi (Trametes versicolor), Bacteria (Bacillus subtilis) nih.govmdpi.com | Oxidation of the phenolic group mdpi.com |
| Peroxidase | Plants (e.g., horseradish), Fungi brjac.com.brnih.gov | Oxidation, potentially involving the phenolic group and other moieties brjac.com.brresearchgate.net |
Molecular Interactions and Biochemical Fate (excluding human pharmacology and efficacy)
Amoxycilloic acid is a principal metabolite of amoxicillin, formed via the hydrolysis of the antibiotic's β-lactam ring. While considered therapeutically inactive from an antibacterial perspective, the formation of amoxycilloic acid carries significant biochemical and mechanistic implications. Its reactivity and stereochemical properties influence its interactions with biological molecules, distinguishing its biochemical fate from simple metabolic clearance.
Reactivity of Amoxycilloic Acid with Biological Molecules (e.g., proteins, enzymes)
The opening of the strained β-lactam ring to form amoxycilloic acid results in a more flexible structure with reactive functional groups that can covalently bind to biological macromolecules, most notably proteins. This process, known as haptenation, is a critical step in initiating an immune response to β-lactam antibiotics. nih.govfrontiersin.orgjiaci.org Amoxycilloic acid acts as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. jiaci.orgwikipedia.org
The primary mechanism for this covalent modification involves a nucleophilic attack from amino groups, particularly the ε-amino group of lysine residues on proteins, on the carbonyl carbon of the former β-lactam ring. frontiersin.orgjiaci.org This reaction forms a stable amide bond, resulting in a penicilloyl-protein conjugate. nih.gov These modified proteins are then processed by antigen-presenting cells, leading to the potential activation of T-cells and B-cells and the subsequent production of specific antibodies. nih.govfrontiersin.org
Research has identified several key proteins in human serum that are targets for modification by amoxicillin and its derivatives. Human Serum Albumin (HSA) is considered a major target for haptenation due to its high abundance and the presence of reactive lysine residues. nih.gov Studies using high-resolution mass spectrometry have identified specific lysine residues on HSA (such as Lys190 and Lys199) as primary sites of modification. nih.gov Other serum proteins, including transferrin and immunoglobulins, have also been identified as targets for amoxicillin haptenation. nih.gov
Beyond simple protein binding, the reactivity of amoxycilloic acid may extend to interactions with enzymes. While the parent drug, amoxicillin, is known for its interaction with bacterial transpeptidases and β-lactamases, the degradation product can also interact with various enzymes. libretexts.org Covalent modification of amino acid residues within or near an enzyme's active site can lead to altered or inhibited enzyme activity. libretexts.org The mechanisms can involve either irreversible covalent bonding or non-covalent interactions that disrupt the enzyme's tertiary structure and function. libretexts.orgfrontiersin.org
| Target Molecule | Type of Interaction | Primary Mechanism | Biochemical Consequence |
|---|---|---|---|
| Proteins (e.g., Serum Albumin, Transferrin) | Covalent Modification (Haptenation) | Nucleophilic attack by lysine amino groups on the β-lactam remnant, forming a stable penicilloyl-protein adduct. frontiersin.orgnih.govnih.gov | Formation of potentially immunogenic conjugates recognized by the immune system. nih.govjiaci.org |
| Enzymes | Covalent or Non-covalent Binding | Binding to amino acid residues, potentially at the active site. libretexts.org | Potential for altered or inhibited enzyme activity. libretexts.orgamericanchemicalsuppliers.com |
Stereochemical Aspects of Amoxycilloic Acid Diastereomers in Biochemical Processes
The hydrolysis of amoxicillin to amoxycilloic acid is not stereospecific and can lead to the formation of a mixture of diastereomers. scbt.comnih.gov These isomers, while having the same chemical formula and connectivity, differ in the three-dimensional arrangement of their atoms, particularly at the C-5 position relative to the original thiazolidine ring. frontiersin.org This stereochemical difference is crucial, as biological systems, especially the immune system, can often discriminate between stereoisomers. nih.govnih.gov
The primary diastereomers of amoxycilloic acid are the (5R,6R) and (5S,6R) forms. nih.gov Research into related penicillin derivatives has shown that the specific stereochemistry of the penicilloyl-hapten can significantly influence its immunological recognition. nih.gov The different spatial arrangements of the diastereomers can affect how they bind to the major histocompatibility complex (MHC) molecules on antigen-presenting cells, which in turn can alter the affinity of T-cell receptor binding and the subsequent T-cell response. nih.gov
Studies on benzylpenicillin, a related antibiotic, have demonstrated that different epimers (diastereomers differing at one stereocenter) of the penicilloyl determinant are recognized differently by specific Immunoglobulin E (IgE) antibodies from allergic patients. nih.gov This suggests that the precise three-dimensional shape of the hapten-protein conjugate is a key determinant for immunological recognition and the subsequent allergic response. nih.gov The immune system's ability to distinguish between these closely related structures highlights the importance of stereochemistry in the biochemical fate of amoxycilloic acid. nih.gov Therefore, the mixture of diastereomers formed upon amoxicillin degradation presents a collection of distinct biochemical entities rather than a single, uniform metabolite.
| Isomeric Feature | Description | Biochemical Implication |
|---|---|---|
| Formation of Diastereomers | Hydrolysis of the β-lactam ring of amoxicillin can result in different stereochemical configurations at the C-5 position, leading to isomers like (5R,6R)- and (5S,6R)-amoxycilloic acid. nih.gov | The metabolic product is not a single compound but a mixture of stereoisomers. scbt.com |
| Differential Immune Recognition | The immune system, including T-cells and antibodies (IgE), can distinguish between the different three-dimensional shapes of the penicilloyl diastereomers. nih.govnih.gov | The immunogenic potential of amoxycilloic acid may vary depending on the specific diastereomer that forms a conjugate with a host protein. nih.gov |
| Antigen Presentation | The stereochemistry of the hapten can influence how it binds within the groove of MHC molecules for presentation to T-cells. nih.gov | Affects the affinity of T-cell receptor binding and the nature of the subsequent immune response. nih.gov |
Environmental Occurrence, Fate, and Transport of Amoxycilloic Acid Sodium Salt
Detection and Prevalence in Aquatic and Terrestrial Environments
The prevalence of amoxycilloic acid in the environment is intrinsically linked to the discharge of treated and untreated wastewater, as well as agricultural runoff.
Municipal wastewater treatment plants (WWTPs) are primary conduits for the entry of pharmaceuticals and their metabolites into the environment. Amoxicillin (B794) is frequently detected in WWTP influents, and due to its instability, it readily hydrolyzes to form amoxycilloic acid.
Studies have shown that amoxycilloic acid can be the dominant transformation product of amoxicillin found in the influent of municipal wastewater treatment plants nih.gov. The concentration and prevalence of amoxicillin and its degradation products, including amoxycilloic acid, can vary significantly between locations. For instance, amoxicillin has been reported in the influent and effluent of a New Delhi STP at varying concentrations over different sampling periods nih.gov. While conventional WWTPs can achieve high removal rates for amoxicillin, its transformation products, such as amoxycilloic acid, may persist and be discharged in the final effluent researchgate.net.
Table 1: Reported Concentrations of Amoxicillin in Municipal WWTPs
| Location | Influent Concentration | Effluent Concentration | Reference |
|---|---|---|---|
| New Delhi, India | 0.23-1.68 µg/L | 0.05-0.31 µg/L | nih.gov |
| USA | 0.03-0.07 µg/L | Not Detected | nih.gov |
| Japan | 0.002-0.005 µg/L | Not Detected-0.002 µg/L | nih.gov |
| Switzerland | 0.04-0.1 µg/L | <0.04 µg/L | nih.gov |
This table is interactive. Click on the headers to sort.
Note: Data pertains to the parent compound amoxicillin, from which amoxycilloic acid is formed.
Following their discharge from WWTPs, amoxicillin and its degradation products, including amoxycilloic acid, can contaminate receiving surface waters. The presence of these compounds in rivers, lakes, and streams has been documented globally. For example, amoxicillin has been detected in the surface waters of the River Yamuna in India, with the highest concentration recorded during the pre-monsoon season mdpi.com. One study reported amoxicillin concentrations as high as 5700 ng/L in surface waters in Italy mdpi.com.
The degradation products of amoxicillin have been specifically identified in aquatic environments. A study detected amoxicillin penicilloic acid (amoxycilloic acid) at concentrations of several micrograms per liter in secondary effluent researchgate.net. The same study also detected another degradation product, amoxicillin 2',5'-diketopiperazine, in the groundwater at a concentration of 0.03 µg/L, highlighting the potential for these compounds to leach into groundwater sources researchgate.net. The contamination of surface and groundwater by antibiotics is a significant concern as these water bodies are often sources for drinking water nih.govfrontiersin.org.
Fluoroquinolones and sulfonamides have been noted as some of the most frequently detected antibiotics in various water bodies, indicating the widespread nature of pharmaceutical contamination researchgate.net.
The use of amoxicillin in veterinary medicine contributes significantly to the environmental load of its residues. Animal waste, particularly manure, serves as a major reservoir for both the parent antibiotic and its metabolites, including amoxycilloic acid. It is estimated that between 30% and 90% of administered antibiotics are excreted from animals as parent compounds or metabolites nih.govfrontiersin.org.
Residue depletion studies in pigs have shown that kidney samples can contain high concentrations of the amoxycilloic acid metabolite, which depletes much more slowly from tissues than the parent amoxicillin nih.gov. Specifically, the half-life of amoxycilloic acid in pig tissue was found to be 8 hours, compared to 4-4.5 hours for amoxicillin nih.govnih.gov. This prolonged presence of amoxycilloic acid in edible tissues is a consideration for food safety nih.govnih.govnih.gov.
When manure from treated animals is used as fertilizer, these residues can be introduced into the soil and subsequently transported to water bodies nih.govresearchgate.netmdpi.com. Monitoring of amoxicilloic acid in animal tissues and waste is therefore an important aspect of environmental surveillance to understand the pathways of contamination from agricultural sources. Studies have found amoxycilloic acid as a transformation product of amoxicillin in layer chicken manure researchgate.net.
Environmental Transformation and Persistence Studies
The persistence of amoxycilloic acid in the environment is determined by its susceptibility to various degradation processes. Both abiotic and biotic pathways contribute to its transformation and ultimate removal from environmental matrices.
Amoxycilloic acid is primarily formed through the abiotic hydrolysis of the β-lactam ring of amoxicillin. This process is highly dependent on pH. The degradation of amoxicillin to amoxycilloic acid is known to occur in acidic conditions nih.govmdpi.com. Laboratory experiments have shown that the rate of amoxicillin hydrolysis and the pattern of transformation products formed are strongly pH-dependent nih.gov. At neutral pH, amoxicillin penicilloic acid (amoxycilloic acid) is one of the main transformation products observed nih.gov.
Further studies on the degradation kinetics of amoxicillin have shown that it follows pseudo-first-order kinetics in aqueous solutions fao.org. The degradation is subject to specific-acid and specific-base catalysis, with inflection points near pH 3 and pH 7 fao.org. Amoxycilloic acid itself is not stable and can undergo further transformations. For instance, under neutral conditions, it can transform into numerous other, yet unknown, transformation products over a period of weeks nih.gov. Photodegradation, or the breakdown of compounds by light, is another significant abiotic process that can contribute to the transformation of amoxicillin and its byproducts in surface waters nih.gov.
Table 2: Factors Influencing Abiotic Degradation of Amoxicillin to Amoxycilloic Acid
| Factor | Effect | Reference |
|---|---|---|
| pH | Strongly influences the rate of hydrolysis and the formation of transformation products. Acidic pH favors the formation of amoxycilloic acid. | nih.govnih.govmdpi.comfao.org |
| Temperature | Increased temperature generally enhances the rate of degradation. | fao.org |
| Light (Photolysis) | Can contribute to the degradation of amoxicillin and its byproducts in surface waters. | nih.gov |
This table is interactive. Click on the headers to sort.
Microbial communities in soil, sediment, and wastewater play a crucial role in the biodegradation of pharmaceutical compounds. Several studies have demonstrated the potential for bacteria to degrade amoxicillin. A submerged biological aerated filter (SBAF) system showed a maximum removal efficiency for amoxicillin of 50.8%, with the removal attributed to biodegradation frontiersin.org.
Specific bacterial strains have been identified that are capable of degrading amoxicillin. For example, a consortium of microorganisms, including Pseudomonas sp., Bacillus sp., and Clostridium sp., demonstrated over 90% degradation of amoxicillin over three cycles. Algal-bacterial symbiosis systems have also been shown to be effective, with a system using the microalga Prototheca zopfii W1 in conjunction with bacteria achieving over 90% removal of amoxicillin from livestock effluent within three days. The biodegradation of amoxicillin is dependent on factors such as the initial concentration of the antibiotic frontiersin.org. While these studies focus on the parent compound, the breakdown of amoxicillin by microbial action will invariably involve the formation and subsequent degradation of amoxycilloic acid.
Sorption and Desorption Behavior in Soils and Sediments
The mobility and persistence of amoxycilloic acid in the subsurface environment are largely controlled by its interaction with soil and sediment particles, a process known as sorption. While direct studies on amoxycilloic acid are limited, research on its parent compound, amoxicillin, provides significant insight into these behaviors.
Sorption of amoxicillin to soil is a rapid process, with equilibrium often reached in under 30 minutes mdpi.com. The extent of this sorption is significant and is influenced by several key soil properties. Studies have demonstrated that soils with higher organic matter content, the presence of non-crystalline minerals, and more acidic conditions exhibit the highest levels of amoxicillin adsorption nih.govresearchgate.net. The Freundlich adsorption model has been shown to best describe this behavior, suggesting a heterogeneous surface binding process nih.govresearchgate.net.
The amount of amoxicillin adsorbed varies with soil type. For instance, at a high initial concentration, adsorption percentages ranged from 74.21–82.41% in forest soils to 50.96–82.55% in vineyard soils nih.govresearchgate.net. This strong interaction with soil particles indicates that a substantial portion of the compound is retained in the soil matrix rather than remaining dissolved in soil water.
Desorption, the release of a sorbed substance, is generally low for amoxicillin, indicating a degree of irreversible binding to soil components nih.govresearchgate.net. In studies of various agricultural and forest soils, desorption of amoxicillin was typically less than 10%, with maximums of 6.5% in forest soils and 16.9% in agricultural soils nih.govresearchgate.net. This low reversibility suggests that once bound, amoxycilloic acid is likely to persist in the soil and sediment layers.
Table 1: Amoxicillin Adsorption in Various Soil Types Data based on an initial amoxicillin concentration of 50 µmol L⁻¹.
| Soil Type | Adsorption Range (%) | Key Influencing Factors |
|---|---|---|
| Forest Soils | 74.21 - 82.41 | High organic matter, acidic pH, non-crystalline minerals |
| Maize Soils | 68.31 - 92.56 | Moderate organic matter and pH |
This interactive table is based on findings from studies on amoxicillin sorption nih.govresearchgate.net.
Environmental Transport and Distribution Models
While specific, validated environmental transport models for amoxycilloic acid are not widely established, its potential for movement can be inferred from its physicochemical properties and sorption behavior. Leaching and runoff models developed for other organic contaminants, such as pesticides, often rely on parameters like the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) to predict mobility nih.govnih.gov. Given the strong sorption of the parent compound, amoxicillin, it is expected that models would predict limited vertical and horizontal transport for amoxycilloic acid.
Leaching Potential to Groundwater
The potential for a chemical to leach through the soil profile and contaminate groundwater is inversely related to its tendency to adsorb to soil particles. The strong sorption and low desorption observed for amoxicillin suggest that amoxycilloic acid has a low leaching potential nih.govresearchgate.net. The majority of the compound is likely to be retained in the upper soil layers where it can be subjected to degradation processes. However, the fact that desorption is not zero means that some leaching, albeit slow and limited, can occur over time, particularly in soils with low organic matter and higher pH where sorption is weaker mdpi.comnih.gov.
Runoff and Dispersion in Surface Water Systems
Although significant leaching into groundwater may be limited, amoxycilloic acid can enter surface water systems through runoff. Contamination of surface waters occurs when soil particles to which the compound is adsorbed are eroded by rainfall and transported into streams, rivers, and lakes epa.gov. The concentration of the compound in runoff is typically highest during initial storm events following the application of contaminated manure or biosolids to land epa.gov. Once in surface water, amoxycilloic acid can be dispersed over large areas, with its fate being governed by dilution, further sorption to suspended sediments, and degradation. The detection of amoxicillin metabolites in various water bodies confirms that this transport pathway is active researchgate.net.
Bioavailability and Potential for Environmental Exposure
Environmental bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. For soil-bound contaminants, the bioavailable fraction is often considered to be the portion dissolved in the soil pore water. Despite strong sorption, the small fraction of amoxycilloic acid that remains in the aqueous phase or desorbs from soil particles is bioavailable.
The presence of amoxycilloic acid in aquatic environments leads to the potential for exposure to aquatic life. For example, amoxicillin and its main degradation product, amoxicilloic acid, have been detected in water bodies, and studies have confirmed that amoxicilloic acid in water is bioavailable to fish, such as the common carp (Cyprinus carpio) nih.govresearchgate.net. This exposure confirms that even at low environmental concentrations, the compound can be taken up by organisms, representing a pathway for its entry into aquatic food webs.
Synthetic Approaches and Reference Standard Development for Amoxycilloic Acid Sodium Salt
Laboratory-Scale Synthesis of Amoxycilloic Acid Sodium Salt
Enzymatic Synthesis Pathways for Controlled Production
While enzymatic synthesis is a prominent method for the production of amoxicillin (B794) itself, employing enzymes like penicillin G acylase nih.govsharif.edumdpi.com, the use of enzymes for the direct and controlled synthesis of amoxycilloic acid is not a primary research focus. However, enzymatic processes can inadvertently lead to the formation of amoxycilloic acid if not properly controlled. For instance, some enzymatic degradation studies of amoxicillin have been conducted, where enzymes like peroxidase have been used to break down the antibiotic, with amoxycilloic acid being one of the resulting byproducts fda.gov.
The enzymatic synthesis of amoxicillin involves the coupling of 6-aminopenicillanic acid (6-APA) with a side chain precursor. If the conditions of this enzymatic reaction are not optimal, hydrolysis of the amoxicillin product can occur, leading to the formation of amoxycilloic acid.
Purification and Isolation Techniques for Synthetic Material
Once amoxycilloic acid is synthesized, typically through the hydrolysis of amoxicillin, it needs to be purified and isolated from the reaction mixture, which may contain unreacted amoxicillin and other degradation byproducts. Several techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of amoxycilloic acid. Preparative HPLC can be used to isolate pure amoxycilloic acid from a complex mixture researchgate.net. Various HPLC methods have been developed for the separation of amoxicillin and its related substances, including amoxycilloic acid unesp.brwho.int.
Crystallization is another common method for purification. By adjusting the pH of the solution to the isoelectric point of amoxycilloic acid, it can be precipitated out of the solution. The resulting crystals can then be collected by filtration, washed, and dried. The choice of solvent and temperature are critical parameters in achieving high purity and yield.
Solvent extraction can also be utilized to separate amoxycilloic acid from other components in the reaction mixture based on its solubility in different organic solvents.
The following table summarizes the common purification techniques:
| Purification Technique | Principle | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and mobile phase. | Column type, mobile phase composition, and detector selection are crucial for effective separation. |
| Crystallization | Formation of a solid crystalline structure from a solution. | pH adjustment to the isoelectric point, solvent selection, and temperature control are key for successful crystallization. |
| Solvent Extraction | Separation based on the differential solubility of components in immiscible liquids. | The choice of appropriate solvents is essential for efficient separation. |
Development and Characterization as an Analytical Reference Material
This compound is an important analytical reference material, particularly for the quality control of amoxicillin drug products where it is considered a significant impurity. The development and characterization of this reference material must adhere to stringent guidelines to ensure its suitability for its intended use.
Purity Assessment and Isomeric Characterization
The purity of an this compound reference standard is of utmost importance. A purity of 99.5% or higher is generally desirable for a chemical reference substance resolvemass.ca. Several analytical techniques are employed for a comprehensive purity assessment.
Chromatographic methods , especially High-Performance Liquid Chromatography (HPLC) , are the most widely used for determining the purity of reference standards resolvemass.ca. HPLC can separate amoxycilloic acid from other related impurities, and the peak area percentage is used to quantify its purity. Gas chromatography (GC) may also be used if the compound is volatile or can be derivatized to be volatile resolvemass.ca.
Spectroscopic techniques are used for identification and to provide structural information. These include:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity nih.gov.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity nih.gov.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.
Other techniques for purity assessment include:
Water content determination by Karl Fischer titration.
Residual solvent analysis by GC.
Inorganic impurity determination through residue on ignition or sulfated ash tests.
Isomeric Characterization: Amoxycilloic acid is known to exist as a mixture of diastereomers nih.gov. It is crucial to characterize the isomeric composition of the reference material. HPLC methods capable of separating these diastereomers are essential for this purpose jstar-research.com. The certificate of analysis for a reference standard should specify whether it is a specific isomer or a mixture of diastereomers.
The following table outlines the analytical techniques used in the characterization of this compound as a reference material:
| Analytical Technique | Purpose | Information Obtained |
| HPLC | Purity assessment and isomeric separation | Percentage purity, detection and quantification of impurities, separation of diastereomers. |
| NMR | Structural elucidation and purity | Confirmation of chemical structure, quantitative purity assessment (qNMR). |
| Mass Spectrometry | Identity confirmation | Molecular weight and fragmentation pattern. |
| IR Spectroscopy | Identity confirmation | Presence of characteristic functional groups. |
| Karl Fischer Titration | Water content | Percentage of water in the material. |
| GC | Residual solvents | Identification and quantification of residual solvents from the synthesis process. |
| Residue on Ignition | Inorganic impurities | Percentage of non-volatile inorganic impurities. |
Certification and Standardization for Research Applications
The certification of a chemical reference substance involves a thorough evaluation of all the characterization data. A reference standard is a highly characterized material suitable for testing the identity, strength, quality, and purity of substances for pharmaceutical use amazonaws.com.
The process of establishing a reference standard, especially for an impurity like amoxycilloic acid, follows guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) amazonaws.comresearchgate.netpharmabeginers.com. The ICH Q3A/Q3B guidelines state that "reference standards used in the analytical procedures for control of impurities should be evaluated and characterised according to their intended uses" amazonaws.compharmabeginers.com.
A Certificate of Analysis (CoA) is a critical document that accompanies a reference standard. It summarizes the characterization data and provides information on the identity, purity, and other relevant properties of the material. The CoA for this compound would typically include:
The name of the material and its chemical information.
The lot number.
The results of the analytical tests performed for characterization, including the purity value.
Storage conditions and expiry date.
Reference standards can be classified as primary or secondary. Primary reference standards are established by pharmacopoeial agencies like the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP) gmpsop.com. Secondary reference standards (or working standards) are established by individual laboratories and are qualified against the primary reference standards gmpsop.com. For an impurity like amoxycilloic acid, a well-characterized in-house or commercially sourced reference standard is essential for the accurate quantification of this impurity in amoxicillin drug substances and products.
Role in the Quantification of Amoxicillin Degradation in Environmental and Biochemical Studies
This compound is indispensable for quantifying the degradation of amoxicillin in a multitude of scientific investigations. As a stable, well-characterized primary degradation product, its concentration serves as a direct marker for the extent of amoxicillin breakdown in various matrices.
In environmental science, the widespread use of amoxicillin has led to concerns about its presence and persistence in aquatic ecosystems. Amoxicillin can be converted into various secondary compounds through processes like photolysis and hydrolysis in surface waters. nih.gov Researchers utilize this compound as a reference standard to track the fate of amoxicillin in wastewater, rivers, and groundwater. For example, studies have successfully identified and quantified amoxycilloic acid (referred to as ADP1/2) in secondary effluent and groundwater samples, confirming the environmental degradation of the parent antibiotic. nih.govtau.ac.il The ability to accurately measure this degradant helps in assessing the effectiveness of wastewater treatment processes and understanding the potential for contamination of water resources. researchgate.net
Biochemical studies, particularly those involving pharmacokinetics and metabolism, also rely on the quantification of amoxycilloic acid. After administration, amoxicillin is metabolized in the body, with amoxycilloic acid being a significant metabolite. Analytical methods have been developed to determine the levels of amoxicillin and its metabolites, including amoxycilloic acid, in human urine. nih.gov These measurements are crucial for understanding the absorption, distribution, metabolism, and excretion of the drug.
The formation of amoxycilloic acid has been observed under various simulated environmental conditions. The presence of different minerals can influence the degradation pathways of amoxicillin. In one study, amoxycilloic acid was the sole degradation product observed in dark control experiments and in the presence of the mineral kaolinite under dark conditions. nih.gov This highlights the importance of having a reference standard to isolate and quantify specific degradation pathways under controlled laboratory settings.
Research Findings on Amoxicillin Degradation
| Degradation Product (Abbreviation) | Sample Matrix | Concentration (µg/L) |
|---|---|---|
| Amoxycilloic Acid (ADP1/2) | Secondary Effluent | Several micrograms per liter |
| Amoxicillin Penilloic Acid (ADP4/5) | Secondary Effluent | 0.15 |
| Amoxicillin 2',5'-diketopiperazine (ADP8/9) | Secondary Effluent | 0.5 |
| Phenol (B47542) Hydroxypyrazine (ADP6) | Secondary Effluent | Detected, not quantified |
| Amoxycilloic Acid (ADP1/2) | Groundwater | Not Detected |
| Amoxicillin 2',5'-diketopiperazine (ADP8/9) | Groundwater | 0.03 |
This table is based on findings from a study by Gozlan, et al., which investigated the presence of amoxicillin degradation products in aquatic environments. nih.govtau.ac.il
| Experimental Condition | Observed Degradation Products |
|---|---|
| Dark Control (No minerals, no light) | Amoxycilloic Acid only |
| Kaolinite (in dark) | Amoxycilloic Acid only |
| Anatase (in dark) | Amoxycilloic Acid, Amoxicillin Penilloic Acid, and others |
| Light Control (Light, no minerals) | Amoxycilloic Acid only |
This table summarizes findings on the influence of minerals and light on amoxicillin degradation, showing that Amoxycilloic Acid is a consistent initial breakdown product. nih.gov
Future Research Directions and Emerging Challenges
Development of Advanced Analytical Techniques for Comprehensive Profiling of Transformation Products
A primary challenge in understanding the environmental lifecycle of amoxycilloic acid is the comprehensive identification and quantification of its subsequent transformation products. Current analytical methods, while powerful, face limitations in detecting the full array of metabolites that may be present in complex environmental and biological matrices. Future research must focus on the development and refinement of more advanced and sensitive analytical techniques.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in identifying major degradation products. researchgate.net Techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) and ultra-high-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS) offer high sensitivity and the ability to elucidate chemical structures. nih.govdntb.gov.uaresearchgate.netnih.gov However, the sheer diversity of potential transformation products, often present at trace concentrations, necessitates further innovation.
Future efforts should be directed towards:
Developing novel sample preparation and pre-concentration methods to isolate trace-level analytes from complex matrices like wastewater, soil, and biological fluids. researchgate.net
Improving the resolution and sensitivity of mass spectrometry platforms to facilitate the identification of unknown compounds and their isomers. claremont.edu
Integrating hyphenated techniques, such as combining different chromatographic methods with multi-stage mass spectrometry (MSn), to achieve more detailed structural characterization of novel degradation products.
Creating comprehensive databases of mass spectra and fragmentation patterns specific to amoxicillin (B794) and its derivatives to aid in the rapid identification of metabolites in non-targeted screening studies. researchgate.netnih.gov
| Analytical Technique | Application in Amoxycilloic Acid Research | Key Advantages | Future Development Focus |
|---|---|---|---|
| HPLC-ESI/MS/MS | Simultaneous analysis of amoxicillin and its metabolites in tissues. dntb.gov.ua | High sensitivity and specificity for targeted analysis. | Method optimization for broader range of metabolites. |
| UPLC-Q-TOF-MS/MS | Isolation and identification of major metabolites in biological systems. researchgate.netnih.gov | High resolution and accurate mass measurement for identifying unknown compounds. | Application to complex environmental samples. |
| NMR Spectroscopy | Structural confirmation of isolated degradation products. researchgate.net | Provides definitive structural information. | Increasing sensitivity for trace-level samples. |
In-Depth Elucidation of Complex Degradation Networks and Unknown Metabolites
Amoxycilloic acid is not an end-point but rather a key intermediate in a complex network of degradation pathways. nih.gov Its formation via the hydrolysis of the β-lactam ring is just the initial step. nih.govresearchgate.net Subsequent reactions can lead to a variety of other molecules, and the complete network of these transformations is not fully understood. Research indicates that amoxycilloic acid can undergo further degradation to form products such as amoxicillin diketopiperazine-2',5', amoxicillin penilloic acid, and phenol (B47542) hydroxypyrazine. researchgate.netnih.govnih.govresearchgate.net
The elucidation of these complex networks is critical for a complete environmental risk assessment, as some degradation products may be more persistent or exhibit different toxicological profiles than the parent compound. nih.gov Recent studies have already identified novel and previously uncharacterized metabolites, including phosphorylated products, highlighting the existing gaps in our knowledge. nih.gov
Future research priorities in this area include:
Conducting controlled degradation studies under a wide range of environmentally relevant conditions (e.g., varying pH, temperature, light exposure, and microbial presence) to map out the formation of different transformation products. researchgate.netnih.govnih.govtau.ac.il
Utilizing advanced analytical techniques, as described in the previous section, for non-targeted screening to discover and identify unknown metabolites in environmental samples.
Investigating the role of abiotic processes, such as photolysis and chemical oxidation, in the transformation of amoxycilloic acid. nih.gov
Characterizing the enzymatic pathways in microorganisms that are responsible for the biodegradation of amoxycilloic acid.
| Known Transformation Product | Precursor | Formation Pathway | Reference |
|---|---|---|---|
| Amoxycilloic Acid | Amoxicillin | Hydrolysis of β-lactam ring | researchgate.netnih.gov |
| Amoxicillin Diketopiperazine-2',5' | Amoxycilloic Acid | Cyclization reaction | researchgate.netnih.gov |
| Amoxicillin Penilloic Acid | Amoxycilloic Acid | Decarboxylation | nih.govnih.gov |
| Phenol Hydroxypyrazine | Amoxicillin/Amoxycilloic Acid | Further degradation/rearrangement | nih.govresearchgate.nettau.ac.il |
| Phosphorylated Products | Amoxicillin | Microbial degradation | nih.gov |
Research on the Broader Biochemical Ecology of Amoxycilloic Acid in Environmental Microbiomes
The introduction of antibiotics and their degradation products into the environment can have profound effects on the structure and function of microbial communities. nih.govresearchgate.net While studies have investigated the impact of the parent amoxicillin on soil and gut microbiomes, there is a significant lack of research focused specifically on the ecological role of amoxycilloic acid. nih.govnih.gov This compound, lacking the intact β-lactam ring, does not possess the primary antibacterial mechanism of amoxicillin, but its widespread presence could still exert selective pressures or have other biochemical effects on microorganisms.
Future research must explore the broader biochemical ecology of amoxycilloic acid to understand its interactions within environmental microbiomes. Key research questions include:
Does amoxycilloic acid serve as a carbon or nitrogen source for specific microbial populations, thereby altering community composition? nih.gov
Does exposure to amoxycilloic acid select for specific microbial traits or metabolic capabilities, including resistance to other compounds?
How does the presence of amoxycilloic acid influence the horizontal transfer of antibiotic resistance genes within a microbial community? researchgate.net
Can amoxycilloic acid or its further degradation products act as signaling molecules, interfering with microbial communication systems like quorum sensing?
Investigating these questions will require microcosm experiments using representative soil and aquatic microbial communities, coupled with molecular techniques such as metagenomic sequencing and metaproteomics to analyze changes in microbial diversity and function. nih.govresearchgate.net
Exploration of Novel Synthetic Pathways for Isomeric Control and Derivatization
Progress in studying the biological and environmental effects of amoxycilloic acid is partly constrained by the availability of high-purity analytical standards, particularly for its various stereoisomers. The hydrolysis of amoxicillin can lead to a mixture of diastereomers of amoxycilloic acid. Understanding the distinct properties and activities of each isomer requires access to them in an isolated, pure form.
Therefore, a significant challenge and future research direction is the exploration of novel synthetic pathways that allow for precise isomeric control. Stereoselective synthesis would enable the production of specific diastereomers of amoxycilloic acid. researchgate.net These pure isomers are essential for:
Accurate calibration of analytical instruments for quantitative studies.
Toxicological and pharmacological studies to determine if the biological activity differs between isomers.
Use as substrates in enzymatic studies to elucidate biodegradation pathways.
Furthermore, the development of synthetic methods for the derivatization of amoxycilloic acid could lead to new chemical entities for various applications. nih.gov Research in this area should focus on creating efficient, scalable, and stereoselective synthetic routes to unlock new avenues of investigation into the fundamental chemistry and biology of amoxycilloic acid and its related compounds.
Integration of Omics Approaches for Understanding Transformation in Complex Systems
To achieve a holistic understanding of the fate and impact of amoxycilloic acid, it is crucial to move beyond reductionist approaches and embrace systems-level investigations. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for deciphering how complex biological systems, such as microbial communities, respond to and transform this compound. researchgate.netresearchgate.netnih.govnih.gov
Multi-omics integration can connect the genetic potential of a microbial community (metagenomics) to its functional activities (metatranscriptomics, metaproteomics) and the resulting biochemical changes (metabolomics). azolifesciences.com For instance, proteomics can identify the specific enzymes, such as β-lactamases or transpeptidases, that are expressed by microorganisms to break down amoxicillin and potentially metabolize amoxycilloic acid. nih.govnih.gov Metabolomics can simultaneously track the appearance and disappearance of various transformation products, providing a real-time view of the degradation network. nih.govnih.gov
Future research should focus on applying these integrated omics workflows to study the transformation of amoxycilloic acid in realistic, complex systems, such as:
Wastewater treatment bioreactors, to identify the key microbial players and metabolic pathways responsible for its removal.
Soil ecosystems, to understand how different land use and agricultural practices affect the persistence and transformation of amoxycilloic acid. nih.govresearchgate.net
The gut microbiome, to elucidate the metabolic fate of the compound within host organisms.
By integrating these different layers of biological information, researchers can build predictive models that describe the behavior of amoxycilloic acid in the environment and its interactions with biological systems. nih.gov This comprehensive, systems-level understanding is essential for developing effective strategies to mitigate the environmental impact of antibiotic residues.
Q & A
Q. How should researchers address discrepancies between theoretical and observed pH values in this compound solutions?
Q. What steps resolve inconsistencies in mass spectrometry data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
